N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by various functionalization steps. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine derivatives. The structures of these compounds have been elucidated using spectroscopic methods like NMR and X-ray diffraction, demonstrating the crystallization in specific systems and the presence of hydrogen bonds which influence the compound's stability and reactivity (Raouafi et al., 2007).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their crystalline nature and the presence of intramolecular and intermolecular hydrogen bonding. X-ray diffraction studies have been pivotal in determining the precise geometric configurations, showcasing how structural modifications can affect the compound's properties. For example, the modification of benzimidazole with tetramethylphosphoramidoyl groups leads to compounds that crystallize in the triclinic system, revealing insights into the structural dynamics influenced by substituent variations (Raouafi et al., 2005).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For example, some benzimidazole derivatives have been found to exhibit antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOQDMHZNVSPQ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328284 | |
Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide | |
CAS RN |
300829-03-2 | |
Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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